molecular formula C12H7N5O5 B14354267 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine CAS No. 95928-30-6

4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine

Katalognummer: B14354267
CAS-Nummer: 95928-30-6
Molekulargewicht: 301.21 g/mol
InChI-Schlüssel: KFWODRRBSNSPMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a benzoxadiazole ring, and an amine group, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of N-phenyl-2,1,3-benzoxadiazol-5-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzoxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 4,6-diamino-N-phenyl-2,1,3-benzoxadiazol-5-amine.

    Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized nitrogen species or ring-opened products.

Wissenschaftliche Forschungsanwendungen

4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophilic sites in biological molecules. The benzoxadiazole ring contributes to its stability and electronic properties, making it an effective probe or reagent in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dinitrodiphenylamine
  • 2,1,3-Benzothiadiazole
  • 2,4-Dinitrophenylhydrazine

Comparison

4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro groups and a benzoxadiazole ring, which imparts distinct chemical and physical properties. Compared to 2,4-Dinitrodiphenylamine, it has a more complex ring structure, leading to different reactivity and applications. 2,1,3-Benzothiadiazole, while similar in having a heterocyclic ring, lacks the nitro groups, resulting in different electronic properties and uses. 2,4-Dinitrophenylhydrazine is primarily used as a reagent for detecting carbonyl compounds, whereas this compound has broader applications in various fields.

Eigenschaften

95928-30-6

Molekularformel

C12H7N5O5

Molekulargewicht

301.21 g/mol

IUPAC-Name

4,6-dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C12H7N5O5/c18-16(19)9-6-8-10(15-22-14-8)12(17(20)21)11(9)13-7-4-2-1-3-5-7/h1-6,13H

InChI-Schlüssel

KFWODRRBSNSPMM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.